molecular formula C7H6ClNO B1353261 3-Chlorobenzaldehyde oxime CAS No. 34158-71-9

3-Chlorobenzaldehyde oxime

Cat. No. B1353261
CAS RN: 34158-71-9
M. Wt: 155.58 g/mol
InChI Key: PEGODJOFVRYPMO-WEVVVXLNSA-N
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Description

3-Chlorobenzaldehyde oxime is a chemical compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-Chlorobenzaldehyde oxime involves a suspension of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol, containing sodium acetate. This mixture is heated under reflux for 3 hours . Another method involves the use of Bi2O3 in oxime synthesis under grinding condition .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzaldehyde oxime is represented by the linear formula C7H6ClNO . It has a molecular weight of 155.585 .


Chemical Reactions Analysis

Oximes, such as 3-Chlorobenzaldehyde oxime, are known to undergo various chemical reactions. For instance, a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes are also known to undergo bioorthogonal reactions with electrophilic carbonyl groups .

Scientific Research Applications

Antioxidant Properties

3-Chlorobenzaldehyde oxime, like other oxime compounds, shows potential as an antioxidant. A study on a related oxime compound, 3-(phenylhydrazono) butan-2-one oxime, revealed its ability to decrease lipid peroxidation induced by hydrogen peroxide and other agents, suggesting a broader antioxidant capability within the oxime class (Puntel et al., 2008).

Synthesis of Protein-Polysaccharide Conjugate Vaccines

Oxime chemistry, including compounds like 3-Chlorobenzaldehyde oxime, is used in bioconjugation for vaccine development. For instance, efficient bioconjugation of proteins and polysaccharides using oxime formation is key in creating conjugate vaccines. These methods, demonstrated to be compatible with current vaccine synthesis techniques, significantly improve yields and simplify vaccine production processes (Lees et al., 2006).

Beckmann Rearrangement and Organic Synthesis

3-Chlorobenzaldehyde oxime is useful in the Beckmann rearrangement, a reaction important in organic synthesis. For example, O-(chlorooxalyl)oximes, formed from reactions involving oximes, can be rearranged using antimony pentachloride to yield nitrilium hexachloroantimonates, highlighting the compound's role in generating useful intermediates and end-products in organic chemistry (Jochims et al., 1990).

Versatility in Synthetic Applications

Oximes such as 3-Chlorobenzaldehyde oxime offer a wide range of synthetic applications, from preparation to diverse uses in organic chemistry. They serve as functional groups in various synthetic strategies, emphasizing their versatility and importance in the field (Ahmed et al., 2020).

Role in Cell Death and Pharmaceutical Research

Some oximes, including derivatives of 3-Chlorobenzaldehyde oxime, have been studied for their effects on cellular processes like apoptosis and necrosis. These findings open possibilities for their use in pharmaceutical research, beyond their traditional roles as antidotes to organophosphates (Zandona et al., 2021).

Contribution to Structural Chemistry and Drug Development

Oxime derivatives, such as 3-Chlorobenzaldehyde oxime, play a significant role in structural chemistry, contributing to the understanding of molecular structures and interactions. This knowledge is vital in drug design and development (Purushothaman & Thiruvenkatam, 2017).

Synthesis of Steroidal Haptens for Immunology

In immunology, oximes like 3-Chlorobenzaldehyde oxime are used in synthesizing steroidal haptens. This synthesis enhances the specificity of immune responses, demonstrating the compound's application in medical research and vaccine development (Janoski et al., 1974).

Metal-Involving Synthesis and Reactions

3-Chlorobenzaldehyde oxime is part of a class of compounds involved in metal-mediated and metal-catalyzed reactions. These reactions have applications in synthesizing metal complexes, functionalizing oximes, and creating various organic species, including heterocyclic systems. This highlights the compound's potential in chemistry and material science (Bolotin et al., 2017).

Physical Organic Chemistry Aspects

In physical organic chemistry, the study of oximes, including 3-Chlorobenzaldehyde oxime, provides insights into molecular structures and electron/proton localization. These studies are essential for understanding chemical properties and reactivity, influencing the development of new synthetic methods (Irshaidat, 2008).

Crystallography and Stereochemistry

The study of oximes like 3-Chlorobenzaldehyde oxime contributes to crystallography and stereochemistry. Detailed crystallographic data enhance the understanding of molecular interactions and structure, which is vital for the development of new materials and drugs (Jerslev, 1950).

Reactivation of Inhibited Enzymes

Oximes, including 3-Chlorobenzaldehyde oxime derivatives, are studied for their ability to reactivate enzymes inhibited by organophosphorus compounds. This research is significant for developing antidotes for chemical warfare agents and pesticides (Delfino & Figueroa-Villar, 2009).

Biocompatible Hydrogels in Biomedical Engineering

Oxime chemistry is instrumental in forming hydrogels that support cell adhesion, a critical aspect of biomedical engineering. These hydrogels, made using oxime-linked networks, have tunable mechanical properties and biocompatibility, making them suitable for various medical applications (Grover et al., 2012).

Safety And Hazards

While specific safety and hazard information for 3-Chlorobenzaldehyde oxime is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, skin and eye protection should be worn, and inhalation or ingestion should be avoided .

Future Directions

Oximes, including 3-Chlorobenzaldehyde oxime, have significant potential in various fields. For instance, they are being studied for their ability to cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, they are being explored for their potential in the synthesis of antimicrobial hydroxamates and other pharmacological derivatives .

properties

IUPAC Name

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGODJOFVRYPMO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzaldehyde oxime

CAS RN

34158-71-9
Record name Benzaldehyde, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (3.68 g, 53 mmol) in water (5 ml) was added to a solution of 3-chlorobenzaldehyde (5.00 ml, 44 mmol) in ethanol (20 ml). A solution of sodium hydroxide (2.64 g, 66 mmol) in water (5 ml) was added. The reaction mixture was stirred at room temperature for 48 h. The reaction mixture was given onto water/ice (150 ml). The formed precipitation was isolated by filtration and dissolved in dichloromethane (200 ml). This solution was dried over magnesium sulphate. The solvent was removed to give 3.88 g of 3-chlorobenzaldehyde oxime, which was used without further purification.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LR Gomes, JN Low, T van Mourik, H Früchtl… - … für Naturforschung B, 2019 - degruyter.com
… In a further study of benzaldehyde oximes, we have determined the crystal structures of four compounds, namely 3-chlorobenzaldehyde oxime, 1, 4-fluorobenzaldehyde oxime, 2, 2-…
Number of citations: 4 www.degruyter.com
Z Kong, Z Liu, L Wang - Toxicological & Environmental Chemistry, 1999 - Taylor & Francis
In this paper, Energy of highest occupied molecular orbital (E homo ) of frontier molecular orbital (FMO), molecular connectivity ( n X v ) indices and partition coefficients (K ow ) of …
Number of citations: 2 www.tandfonline.com
KC Liu, BR Shelton, RK Howe - The Journal of Organic Chemistry, 1980 - ACS Publications
… for syn isomer); 4-phenylbenzaldehyde oxime, 98% yield, mp 115-121 C [a sample was recrystallized from toluene, mp 148-150.5 C (lit.8 mp 147-149 C)]; 3-chlorobenzaldehyde oxime, …
Number of citations: 535 pubs.acs.org
A Yoshimura, ME Jarvi, MT Shea… - European Journal of …, 2019 - Wiley Online Library
… 1-(3-(3-Chlorophenyl)isoxazol-4-yl)ethan-1-one (4g): Reaction of (E)-3-chlorobenzaldehyde oxime 1g (39 mg, 0.250 mmol) and trans-4-dimethylamino-3-buten-2-one 2a (85 mg, 0.750 …
A Yoshimura, KC Nguyen, GT Rohde… - The Journal of …, 2017 - ACS Publications
An efficient cycloaddition of heterocyclic alkenes with nitrile oxides generated in situ from the corresponding aldoximes using organohypervalent iodine(III) reagent, [hydroxy(tosyloxy)…
Number of citations: 24 pubs.acs.org
MK Shrivash, S Singh, AK Shukla, S Luqman… - Journal of Molecular …, 2020 - Elsevier
Stereoselective aldoximes, preferably Z form have been obtained from α-cyano substituted carbonyl conjugated alkenes. This reaction occurs through Michael addition type reaction …
Number of citations: 3 www.sciencedirect.com
Y Hou, S Lu, G Liu - The Journal of Organic Chemistry, 2013 - ACS Publications
A one-pot [3 + 2] cycloadditive synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium was carried out via nitrile oxides and benzoquinone intermediates by taking advantage of …
Number of citations: 30 pubs.acs.org
ME Jarvi - 2019 - search.proquest.com
… Reaction of (E)-3-chlorobenzaldehyde oxime 1d (39 mg, 0.250 mmol) according to the general procedure afforded 54 mg (97%) of product 4d, isolated as a white solid: mp 118.3-119.6 …
Number of citations: 3 search.proquest.com
GW Zamponi, SC Stotz, RJ Staples… - Journal of medicinal …, 2003 - ACS Publications
A series of 4-isoxazolyl-1,4-dihydropyridines (IDs) were prepared and characterized, and their interaction with the calcium channel was studied by patch clamp analysis. The structure−…
Number of citations: 88 pubs.acs.org
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
… The organic layers were combined and dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1.22 g (quant) of 3-chlorobenzaldehyde oxime …
Number of citations: 85 pubs.acs.org

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